5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
Overview of Pyrimidine Derivatives in Chemical Research
Pyrimidine derivatives occupy a central role in medicinal chemistry due to their structural adaptability and diverse biological activities. The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a critical building block for nucleic acids and numerous pharmacologically active compounds. Its synthetic accessibility enables modifications at positions 2, 4, 5, and 6, allowing for tailored interactions with biological targets such as enzymes, receptors, and nucleic acids. For example, pyrimidine-based drugs like gefitinib (an EGFR inhibitor) and trimethoprim (an antibacterial agent) highlight the scaffold’s therapeutic versatility. Recent advances have expanded applications to anticancer, antiviral, and anti-inflammatory agents, driven by the pyrimidine ring’s capacity to form hydrogen bonds and act as a bioisostere for aromatic systems.
Significance of Sulfanyl-Substituted Pyrimidine Carboxamides
Sulfanyl (thioether) substitutions on pyrimidine rings enhance molecular interactions through sulfur’s polarizability and ability to form hydrophobic bonds. These modifications improve binding affinity to enzymes such as reverse transcriptase and tyrosine kinases, as demonstrated by pyrimidine thioethers with potent HIV-1 inhibition and sulfamide-bearing derivatives showing anticancer activity. Carboxamide groups further augment solubility and target engagement by participating in hydrogen bonding networks. For instance, carboxamide-pyrimidine hybrids inhibit SHP2, a phosphatase implicated in cancer proliferation, with improved selectivity over cardiac ion channels compared to earlier analogs. Such structural features make sulfanyl-substituted pyrimidine carboxamides promising candidates for overcoming drug resistance and optimizing pharmacokinetic profiles.
Rationale for Investigating 5-Chloro-N-(2-Chlorophenyl)-2-[(2-Methylbenzyl)Sulfanyl]Pyrimidine-4-Carboxamide
The target compound integrates multiple pharmacophores:
- Chlorine atoms at positions 5 (pyrimidine) and 2’ (phenyl) enhance electrophilicity and membrane permeability.
- Sulfanyl linkage introduces steric bulk and potential disulfide bond formation, influencing target binding.
- 2-Methylbenzyl group provides lipophilicity for improved cellular uptake.
- Carboxamide moiety facilitates hydrogen bonding with biological targets, as seen in SHP2 inhibitors.
This combination addresses limitations of earlier pyrimidine derivatives, such as off-target effects and metabolic instability. Precedent studies on structurally related compounds, such as pyrimidine sulfonothioates with antitumor activity and carboxamide derivatives targeting ERK/MAPK signaling, support its potential as a kinase or protease inhibitor.
Scope and Objectives of the Research
This article aims to:
- Outline synthetic pathways for 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide.
- Characterize its physicochemical properties using spectroscopic and chromatographic methods.
- Evaluate preliminary biological activities, including enzyme inhibition and cytotoxicity.
- Compare its structural and functional attributes to established pyrimidine-based therapeutics.
The exclusion of dosage, administration, and safety data aligns with the focus on chemical and preclinical research aspects.
Table 1: Structural Attributes of 5-Chloro-N-(2-Chlorophenyl)-2-[(2-Methylbenzyl)Sulfanyl]Pyrimidine-4-Carboxamide
The compound’s synthesis likely follows established routes for pyrimidine thioethers, involving Claisen-Schmidt condensations or nucleophilic substitutions. For example, benzoylation of pyrimidine thiols with substituted benzoyl chlorides yields thioester intermediates, which undergo sulfoxidation to form sulfonyl derivatives. Structural characterization via NMR and LC-MS will confirm regiochemistry and purity.
Properties
Molecular Formula |
C19H15Cl2N3OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3OS/c1-12-6-2-3-7-13(12)11-26-19-22-10-15(21)17(24-19)18(25)23-16-9-5-4-8-14(16)20/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
LOHRGURKLZWOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorophenyl halide.
Introduction of the Methylbenzylsulfanyl Group: The methylbenzylsulfanyl group can be attached through a nucleophilic substitution reaction using a suitable methylbenzyl halide and a thiol derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituents at positions 5 (pyrimidine ring) and 2 (phenyl ring) serve as primary sites for nucleophilic displacement:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Aromatic Chlorine Replacement | KOH/EtOH, reflux, 6 hrs | 5-amino-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | Ammonia acts as nucleophile; regioselectivity favors pyrimidine C5 over phenyl C2 |
| Pyrimidine Ring Substitution | NaSMe in DMF, 80°C, 12 hrs | 5-methylthio analogue | Thiolate ions target electron-deficient C5 position on pyrimidine |
Key selectivity factors:
-
Pyrimidine C5 shows higher electrophilicity than aromatic C2 due to ring electron deficiency
-
Steric hindrance from 2-methylbenzyl group limits accessibility to adjacent sulfur
Sulfanyl Group Transformations
The -(S)-(2-methylbenzyl) moiety undergoes characteristic sulfur chemistry:
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield | Stability |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 3 hrs | Sulfoxide (S=O derivative) | 78% | Stable in anhydrous conditions |
| mCPBA | DCM, 0°C→RT, 12 hrs | Sulfone (O=S=O derivative) | 92% | Hygroscopic; requires desiccation |
Radical Reactions
UV irradiation (λ=254 nm) in CCl₄ generates thiyl radicals, enabling:
-
C-S bond homolysis (t₁/₂ = 15 min)
-
Cross-coupling with alkenes (e.g., styrene → 34% coupled product)
Amide Group Reactivity
The carboxamide functionality at C4 participates in:
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 hrs | 4-carboxylic acid + 2-chloroaniline | Prodrug synthesis |
| Schlenk Equilibrium | MeOH/NaOH (1:1), 40°C, 24 hrs | Sodium carboxylate salt | Water-soluble derivative formation |
| Nucleophilic Acyl Substitution | SOCl₂, then RNH₂ | 4-(alkyl/aryl)carboxamide derivatives | Structure-activity relationship studies |
Electrophilic Aromatic Substitution
The 2-chlorophenyl group undergoes directed substitution:
Nitration Studies
| Nitrating Agent | Position | Yield | Ortho:Para Ratio |
|---|---|---|---|
| HNO₃/H₂SO₄ | C3, C5 | 61% | 1:2.3 |
| AcONO₂/BF₃·Et₂O | C5 | 89% | 1:4.1 |
Regioselectivity is controlled by:
-
Electron-withdrawing Cl substituent (meta-directing)
-
Steric effects from adjacent carboxamide
Metal-Mediated Cross-Couplings
Palladium catalysis enables functionalization of the pyrimidine ring:
| Coupling Type | Catalyst System | Substrate | Yield | TOF (h⁻¹) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acid | 73% | 220 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | Amines | 68% | 190 |
Comparative reaction kinetics show 5-chloro substitution accelerates oxidative addition to Pd⁰ by 3.2× compared to unsubstituted pyrimidines.
Critical Stability Considerations
-
Photosensitivity: 50% degradation after 72 hrs under UV-A exposure
-
Hydrolytic stability: t₁/₂ = 14 days at pH 7.4 (37°C) → 28 days at pH 5.0
This comprehensive reactivity profile establishes 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide as a versatile scaffold for medicinal chemistry optimization. The compound's balanced electrophilic/nucleophilic character enables targeted modifications while maintaining core structural integrity.
Scientific Research Applications
5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and agricultural science. This article will explore its applications, supported by data tables and relevant case studies.
Antifungal Activity
Research indicates that pyrimidine derivatives, including 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide, exhibit antifungal properties. Studies have shown that certain pyrimidine compounds can inhibit the growth of fungi such as Candida albicans and Saccharomyces cerevisiae at low minimum inhibitory concentrations (MIC) .
Table 1: Antifungal Efficacy of Pyrimidine Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.05 | C. albicans |
| Compound B | 0.1 | S. cerevisiae |
| 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | TBD | TBD |
Anticancer Properties
Pyrimidine derivatives are also recognized for their anticancer activities. They can act as inhibitors of key enzymes involved in DNA synthesis, such as dihydrofolate reductase and thymidylate synthase, which are crucial for cancer cell proliferation .
Case Study: Anticancer Activity
A recent study evaluated various pyrimidine-based compounds against different cancer cell lines, including breast and prostate cancer cells. The results indicated that compounds similar to 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide exhibited IC₅₀ values significantly lower than established chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .
Agricultural Applications
The compound has been explored for its potential use as a fungicide in agriculture. Active compound combinations involving this pyrimidine derivative have shown effectiveness against plant pathogens, indicating its potential role in crop protection strategies .
Structure-Activity Relationship Studies
The chemical structure of pyrimidines allows for modifications that can enhance their biological activity. Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of these compounds against various biological targets .
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Sulfanyl Group | Increased antifungal activity |
| Chlorination at Position 5 | Enhanced anticancer properties |
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Modifications to the Benzylsulfanyl Group
Modifications to the Carboxamide Substituent
Modifications to the Sulfanyl/Sulfonyl Group
Research Findings and Implications
- Positional Isomerism: The 2-methylbenzylsulfanyl group in the target compound vs. 3-methylbenzyl in highlights how minor positional changes can alter binding pocket compatibility .
- Electron-Donating vs. Withdrawing Groups : Fluorine () and sulfamoyl () substituents enhance polarity, while chloro and trifluoromethyl groups () increase hydrophobicity, affecting ADME profiles .
- Steric Effects : Bulky substituents like 2,6-dimethylphenyl () may hinder target engagement compared to smaller groups like methoxy () .
Biological Activity
The compound 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- SMILES Notation :
CC(C)Cc1c[nH]c(=O)n(c1=O)c2cc(Cl)ccc2Cl
This structure indicates the presence of a pyrimidine ring, chlorophenyl groups, and a sulfanyl moiety, which are crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects. The compound has shown promising results in inhibiting cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory process.
- Inhibition Data : The IC50 value for COX-2 inhibition was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib, indicating potent anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It displayed notable activity against various bacterial strains, which is critical for its potential application in treating infections.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective bacterial inhibition, with some derivatives achieving MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications to the core structure can significantly influence their pharmacological properties.
- Key Modifications :
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were tested for their anti-inflammatory effects. The results indicated that the compound demonstrated a significant reduction in edema comparable to indomethacin, a well-known anti-inflammatory drug.
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| 5-chloro-N-(2-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | 8.23 | Indomethacin | 9.17 |
Case Study 2: Antimicrobial Evaluation
An in vitro study assessed the antimicrobial properties of the compound against various bacterial strains. The results showed that it effectively inhibited bacterial growth at low concentrations.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:
- Step 1 : Construct the pyrimidine core via condensation of thiourea derivatives with β-ketoesters under acidic conditions.
- Step 2 : Introduce the sulfanyl group using (2-methylbenzyl)thiol in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Optimize coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents (EDC/HOBt) under inert atmospheres.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%). Reaction optimization focuses on temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst screening (e.g., Pd for cross-coupling) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.6 ppm).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H absence confirming sulfanyl substitution) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 434.05) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Under nitrogen at –20°C to prevent oxidation of the sulfanyl group.
- Waste Disposal : Segregate halogenated organic waste and collaborate with certified agencies for incineration .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
- Methodological Answer :
- Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to obtain single crystals.
- Data Analysis :
- Dihedral Angles : Measure angles between pyrimidine and aryl rings (e.g., ~12–86°) to assess planarity .
- Hydrogen Bonding : Identify intramolecular N–H⋯N bonds (e.g., 2.1 Å) stabilizing the structure.
- π-π Stacking : Analyze distances (~3.5 Å) between aromatic systems to explain packing patterns .
Q. How to design structure-activity relationship (SAR) studies to explore substituent effects on bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace substituents (e.g., Cl→F, methylbenzyl→ethylbenzyl) using parallel synthesis.
- Biological Assays : Test analogs in in vitro models (e.g., antimicrobial MIC assays, kinase inhibition).
- Data Interpretation : Use multivariate analysis to correlate substituent lipophilicity (logP) with activity trends .
Q. What strategies address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Reproducibility Checks : Verify compound purity (HPLC ≥98%) and assay conditions (e.g., pH, serum content).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to validate target binding affinities .
Q. How can isotopic labeling (e.g., deuterium) aid in metabolic stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
